N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide GDC-0834 is a potent and selective BTK inhibitor with in vitro IC50s of 5.9 and 6.4 nM in biochemical and cellular assays, respectively.IC50 value: 5.9 nM/6.4 nM(biochemical/cellular assay) [1]Target: BTKin vitro: GDC-0834 inhibited BTK with an in vitro IC(50) of 5.9 and 6.4 nM in biochemical and cellular assays, respectively, and in vivo IC(50) of 1.1 and 5.6 μM in mouse and rat, respectively [1].in vivo: Administration of GDC-0834 (30-100 mg/kg) in a rat collagen-induced arthritis (CIA) model resulted in a dose-dependent decrease of ankle swelling and reduction of morphologic pathology [1]. GDC-0834 exhibited low clearance in PXB chimeric mice with humanized liver. Uncertainty in human pharmacokinetic prediction and high interest in a BTK inhibitor for clinical evaluation prompted an investigational new drug strategy, in which GDC-0834 was rapidly advanced to a single-dose human clinical trial. GDC-0834 plasma concentrations in humans were below the limit of quantitation (<1 ng/ml) in most samples from the cohorts dosed orally at 35 and 105 mg [2].
Brand Name: Vulcanchem
CAS No.: 1133432-49-1
VCID: VC0001824
InChI: InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1
SMILES: CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C
Molecular Formula: C33H36N6O3S
Molecular Weight: 596.7 g/mol

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

CAS No.: 1133432-49-1

Cat. No.: VC0001824

Molecular Formula: C33H36N6O3S

Molecular Weight: 596.7 g/mol

* For research use only. Not for human or veterinary use.

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide - 1133432-49-1

CAS No. 1133432-49-1
Molecular Formula C33H36N6O3S
Molecular Weight 596.7 g/mol
IUPAC Name N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1
Standard InChI Key CDOOFZZILLRUQH-GDLZYMKVSA-N
Isomeric SMILES CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C
SMILES CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C
Canonical SMILES CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is characterized by the IUPAC name N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-fluoro-6-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide . Its molecular formula is C₃₃H₃₅FN₆O₃S, with a molecular weight of 614.7 g/mol . The stereochemistry at the piperazine ring’s C2 position is specified as R, critical for target engagement .

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular FormulaC₃₃H₃₅FN₆O₃S
Molecular Weight614.7 g/mol
CAS Registry Number1133432-50-4
SMILESCC1=C(C(=C(C=C1)C2=CN(C(=O)C(=N2)NC3=CC=C(C=C3)[C@@H]4C(=O)N(CCN4C)C)C)F)NC(=O)C5=CC6=C(S5)CCCC6

Three-Dimensional Structure and Binding Interactions

X-ray crystallography of the compound bound to BTK (PDB: 6BKE) resolved at 1.95 Å reveals critical interactions . The tetrahydrobenzothiophene moiety occupies the hydrophobic H3 pocket, while the pyrazinone ring forms hydrogen bonds with Lys430 and Glu445 in the ATP-binding site . The (2R)-1,4-dimethyl-3-oxopiperazine group extends into a solvent-exposed region, contributing to selectivity over other kinases .

Pharmacological Profile

Mechanism of Action

BTK, a non-receptor tyrosine kinase, is essential for B-cell receptor (BCR) signaling. Inhibition of BTK blocks downstream pathways, including NF-κB and MAPK, reducing inflammatory cytokine production . GDC-0834 demonstrates an IC₅₀ of 5.9 nM in biochemical assays and 6.4 nM in cellular assays, with >100-fold selectivity over related kinases (e.g., ITK, JAK3) .

Table 2: In Vitro and In Vivo Activity

ParameterValueModelSource
Biochemical IC₅₀5.9 nMBTK
Cellular IC₅₀6.4 nMRamos BCR
Mouse ED₅₀1.1 μMCollagen-induced arthritis
Rat ED₅₀5.6 μMLPS model

Pharmacokinetics and Species Variability

Clinical Development and Challenges

Phase I Trial Outcomes

In a single-dose Phase I trial (35 mg and 105 mg), GDC-0834 plasma concentrations were below quantifiable limits (<1 ng/mL) due to near-complete first-pass metabolism . Metabolite M1 accounted for >90% of circulating species, confirming in vitro predictions . These results necessitated termination of further clinical development .

Structural Insights into Metabolic Instability

The exocyclic amide bond linking the tetrahydrobenzothiophene and aniline rings was identified as the hydrolysis site . Molecular docking simulations suggest that AO’s active site accommodates the amide via hydrogen bonding with Arg880 and π-stacking with Phe919 . Modifications to this region in backup compounds (e.g., replacing the amide with a urea group) improved metabolic stability .

Comparative Analysis with Analogues

CGI-1746 to GDC-0834 Optimization

GDC-0834 originated from structure-activity relationship (SAR) studies on CGI-1746, a precursor with suboptimal PK . Key modifications included:

  • Introduction of the (2R)-1,4-dimethyl-3-oxopiperazine group to reduce CYP3A4-mediated oxidation .

  • Fluorination at the phenyl ring to enhance solubility and bioavailability .

Table 3: CGI-1746 vs. GDC-0834

ParameterCGI-1746GDC-0834
BTK IC₅₀2.1 nM5.9 nM
Mouse Oral Bioavailability12%68%
Human AO t₁/₂N/A<10 minutes

Implications for Drug Design

The case of GDC-0834 underscores the importance of evaluating non-CYP metabolic pathways early in development. Strategies to mitigate AO-mediated hydrolysis include:

  • Steric hindrance: Introducing bulky substituents adjacent to the amide bond .

  • Isosteric replacement: Substituting the amide with a bioisostere (e.g., oxadiazole) .

  • Prodrug approaches: Masking the amide as a stable prodrug cleaved enzymatically at the target site .

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